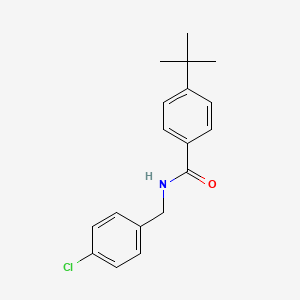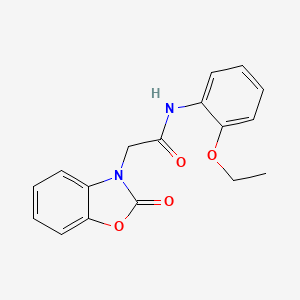
4-tert-butyl-N-(4-chlorobenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(4-chlorobenzyl)benzamide, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research. TBB is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling, proliferation, and survival.
Wirkmechanismus
4-tert-butyl-N-(4-chlorobenzyl)benzamide binds to the ATP-binding site of CK2, blocking the access of ATP and preventing phosphorylation of CK2 substrates. This compound has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases. This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity. In inflammation models, this compound has been shown to reduce cytokine production and inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(4-chlorobenzyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, with minimal effects on other kinases. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. This compound can also be toxic at high concentrations, which can limit its use in some cell types.
Zukünftige Richtungen
There are several future directions for 4-tert-butyl-N-(4-chlorobenzyl)benzamide research. One area of interest is the development of new this compound analogs with improved solubility and potency. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. This compound has also been proposed as a potential therapeutic agent for cancer and neurodegenerative diseases, and further studies are needed to evaluate its clinical potential. Finally, this compound has been used as a tool to study the function of CK2, and further studies are needed to elucidate the role of CK2 in various cellular processes.
Synthesemethoden
4-tert-butyl-N-(4-chlorobenzyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been widely used in scientific research as a tool to study the function of protein kinase CK2. CK2 has been implicated in many cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects. This compound has been used to study the role of CK2 in cancer, neurodegeneration, and inflammation.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKYWSBRDIPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)

![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)



![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)



![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

